REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[NH:22]1[C:30]2[CH:29]=[CH:28][CH:27]=[C:26]([CH:31]=O)[C:25]=2[CH:24]=[CH:23]1>O1CCCC1>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:31][C:26]2[CH:27]=[CH:28][CH:29]=[C:30]3[C:25]=2[CH2:24][CH2:23][NH:22]3)[CH2:4][CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
2.92 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1C=CC=2C(=CC=CC12)C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at ambient temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
cooled to 15° C.
|
Type
|
ADDITION
|
Details
|
1.30 g of sodium cyanoborohydride are added in portions
|
Type
|
STIRRING
|
Details
|
The reaction medium is stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to rise to ambient temperature
|
Type
|
ADDITION
|
Details
|
poured into a water/ice mixture
|
Type
|
ADDITION
|
Details
|
treated with 28% aqueous ammonia until the pH
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (4×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is purified on a silica column, eluent
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)CC1=C2CCNC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |